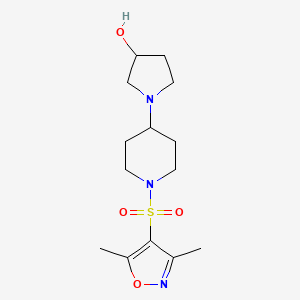
1-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, commonly known as S 38093, is a novel compound that has shown potential in the field of neuroscience research. It belongs to the class of drugs known as selective 5-HT6 receptor antagonists, which have been found to have a significant impact on cognitive function and memory. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a compound with potential applications in the synthesis and characterization of novel chemical entities. Its derivative, dimethyl sulfomycinamate, illustrates the utility in synthesizing complex molecules such as antibiotics through multistep reactions, showcasing the compound's relevance in the field of organic chemistry and drug discovery (Bagley et al., 2005). Additionally, the synthesis and molecular structure studies of related compounds have been thoroughly investigated, providing a foundation for understanding their chemical behavior and potential applications in materials science (Naveen et al., 2015).
Antibacterial Activity
The structural features of this compound derivatives contribute significantly to their antibacterial properties. Studies have explored the synthesis of new derivatives and evaluated their efficacy against various bacterial strains, highlighting the compound's potential as a scaffold for developing new antibacterial agents (Sączewski et al., 2014).
Anti-proliferative Activity
Research into polysubstituted pyrrolidines linked to 1,2,3-triazoles, which share structural similarities with the compound of interest, indicates significant anti-proliferative activity against human cancer cells. These findings open avenues for the compound's application in cancer research, suggesting its potential role in the development of novel anticancer therapies (Ince et al., 2020).
Catalysis and Synthetic Methodologies
The compound and its related structures have been utilized in the development of novel catalytic and synthetic methodologies, demonstrating its versatility in organic synthesis. Such applications are crucial for advancing chemical synthesis, providing efficient routes to complex molecules, and facilitating the discovery of new therapeutic agents (Miura et al., 2013).
Eigenschaften
IUPAC Name |
1-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-10-14(11(2)21-15-10)22(19,20)17-7-3-12(4-8-17)16-6-5-13(18)9-16/h12-13,18H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUQTCRQKKQUAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

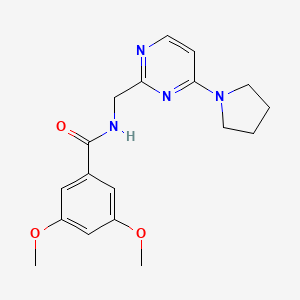

![N-(cyanomethyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2397306.png)
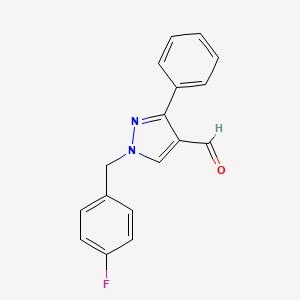
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397308.png)
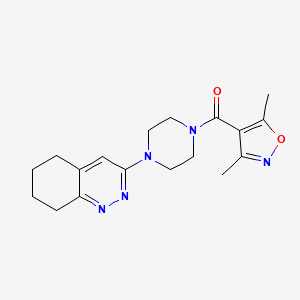
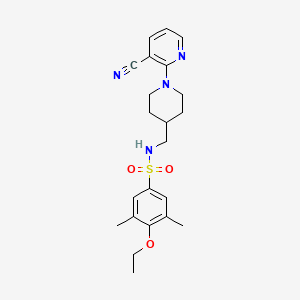
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2397312.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2397313.png)
![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397314.png)
![2-Oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2397316.png)
![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2397317.png)

![8,8-dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2397319.png)